Potassium abietate

Description

Overview of Natural Resin Acids as Precursors

Natural resins, particularly those from pine trees, are rich sources of resin acids, with abietic acid being one of the most abundant. wikipedia.orgatamanchemicals.com These resins are complex mixtures of isomeric carboxylic acids, including abietic acid and pimaric acid. uspto.gov Tall oil, a byproduct of the paper manufacturing process, also serves as a significant source of these resin acids. ontosight.ai The general formula for resin acids is C₁₉H₂₉COOH. mdpi.com

The biosynthesis of abietane (B96969) diterpenoids starts from geranylgeranyl pyrophosphate (GGPP), which undergoes a series of cyclization reactions to form the characteristic tricyclic abietane skeleton. wikipedia.org These intricate biosynthetic pathways highlight nature's efficiency in creating complex molecules from simple precursors. The chemical modification of these natural resin acids, such as through the formation of salts like potassium abietate, opens up avenues for a wide range of applications. atamanchemicals.comontosight.ai For instance, rosin (B192284) has been historically used for caulking ships and is still used on the bows of musical instruments. atamanchemicals.com

Significance of Potassium Salts in Diterpenoid Research

The formation of potassium salts of resin acids, such as this compound, is a key step in their isolation, purification, and modification. This compound is a water-soluble soap that results from the reaction of rosin with potassium hydroxide (B78521). chemicalbook.com This property is instrumental in various industrial processes.

In the realm of diterpenoid research, potassium plays a vital role as a plant nutrient, influencing various physiological and metabolic processes, including the synthesis of secondary metabolites like terpenoids. mdpi.com While direct studies on the specific role of potassium in abietate synthesis are not extensively detailed, the general importance of potassium in plant secondary metabolism suggests its indirect influence. mdpi.com The use of potassium salts can also be seen in the preparation of other chemical products, such as in the reaction of resin acids with formaldehyde (B43269) to produce potassium salts of the reaction products. europa.eu

Historical Development in Abietate Chemistry

The study of abietate chemistry is deeply rooted in the historical use of rosin, the solid residue from the distillation of pine resin. For centuries, rosin was a critical component of naval stores. wikipedia.orgebi.ac.uk In the 19th century, chemists successfully isolated abietic acid as the primary constituent of rosin.

The structural elucidation of abietic acid and other diterpenoids was a significant achievement in organic chemistry. The semisystematic naming and numbering for this class of diterpenoids were established in 1969. rsc.org Early research focused on understanding the complex, chiral tricyclic structure of abietic acid, which features two alkene groups and a carboxylic acid. wikipedia.orgebi.ac.uk Over the years, advancements in analytical techniques have allowed for a deeper understanding of the diverse array of abietane diterpenoids and their derivatives, including their salts like this compound. rsc.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | nih.gov |

| Molecular Formula | C₂₀H₂₉KO₂ | nih.gov |

| Molar Mass | 340.5 g/mol | nih.gov |

| CAS Number | 23250-44-4 | nih.goveuropa.eu |

| Parent CAS | 514-10-3 (Abietic Acid) | nih.gov |

Abietic Acid Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₂ | wikipedia.orgnih.gov |

| Molar Mass | 302.458 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless solid (pure), yellowish solid (commercial) | wikipedia.orgatamanchemicals.com |

| Melting Point | 172–175 °C | wikipedia.org |

| Solubility | Insoluble in water; Soluble in alcohols, acetone, and ethers. | wikipedia.orgchemicalbook.com |

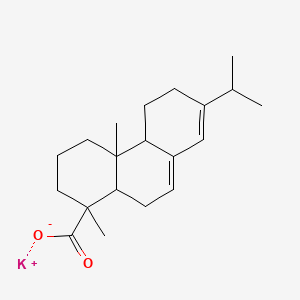

Structure

3D Structure of Parent

Properties

CAS No. |

23250-44-4 |

|---|---|

Molecular Formula |

C20H29KO2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H30O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 |

InChI Key |

NVJCKICOBXMJIJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[K+] |

Related CAS |

514-10-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Abietate and Analogous Resinate Derivatives

Chemical Synthesis Pathways from Abietic Acid Precursors

The primary precursor for potassium abietate is abietic acid, a major component of rosin (B192284) obtained from pine trees. svdpinechem.comwikipedia.org The conversion of abietic acid into its potassium salt and other derivatives is achieved through several well-established chemical routes.

Saponification and Salt Formation Processes

The most direct method for synthesizing this compound is through the saponification of abietic acid. This process involves the reaction of abietic acid with a potassium base, typically potassium hydroxide (B78521) (KOH). The carboxylic acid group (-COOH) of abietic acid reacts with the hydroxide ions (OH-) from the base in a neutralization reaction to form the potassium salt (this compound) and water.

This reaction can be carried out in an aqueous solution or in the presence of an organic solvent to facilitate the dissolution of the reactants. For instance, a method for producing disproportionated rosin potassium soap involves reacting liquid disproportionated rosin with a potassium hydroxide solution at temperatures ranging from 50°C to 100°C for 30 to 120 minutes. google.com The resulting product is a potassium soap with a specific solid content. google.com

The formation of metal resinates, including this compound, can also be achieved by reacting metal salts with resin acids. rokra.com In a study investigating the kinetics of metal soap formation, the simultaneous formation of potassium palmitate and this compound was observed when palmitic acid and abietic acid were reacted with potassium hydroxide. unito.it This indicates that when a strong base is available, both fatty and resin acids can form their respective potassium salts. unito.it

Derivatization Strategies for Modified Abietate Structures

Beyond simple salt formation, the carboxyl group of abietic acid offers a site for various derivatization reactions to create modified abietate structures with tailored properties. These strategies are crucial for expanding the applications of resin acids.

One common approach is esterification , where the carboxylic acid is converted into an ester. For example, methyl abietate can be synthesized by reacting abietic acid with methyl iodide (CH3I) and potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF). psu.edu This reaction proceeds at room temperature and provides a good yield of the ester. psu.edu

Another significant derivatization strategy involves multicomponent reactions (MCRs) , such as the Passerini and Ugi reactions. These reactions allow for the creation of complex, peptide-like substituents at the carboxyl group, leading to the formation of α-acyloxycarboxamides and α-acylaminocarboxamides. mdpi.com These modifications can significantly alter the biological activity of the parent abietic acid molecule. mdpi.com

Furthermore, biotransformation using microorganisms like Streptomyces species presents a novel approach to derivatize abietic acid. oup.com This biocatalytic method can introduce hydroxyl groups and other functionalities onto the abietane (B96969) skeleton, producing a variety of derivatives such as 15-hydroxyabietic acid. oup.com

Green Chemistry Principles in Abietate Production

The growing demand for sustainable and environmentally friendly products has driven the adoption of green chemistry principles in the production of this compound and other resinates. marketresearchintellect.com This involves developing eco-friendly synthesis routes and ensuring the sustainable sourcing of raw materials.

Eco-Friendly Synthesis Routes and Process Optimization

A key aspect of green synthesis is the use of non-toxic solvents and reagents, as well as milder reaction conditions. A notable example is the eco-friendly synthesis of sodium abietate, which can be adapted for this compound. This process involves the salification of Pinus elliottii resin using an aqueous solution of a base at a mild temperature (60-80°C) without the use of toxic organic solvents. nih.govnih.govmdpi.com This method is low-cost, consists of only two reaction steps, and is easily scalable for industrial production. nih.govnih.gov

The synthesis of metal-abietate complexes, including those of cobalt and copper, has also been achieved through low-cost, eco-friendly routes using aqueous solutions of metal sulfates at mild temperatures. mdpi.com Process optimization in industrial settings also contributes to greener production. For instance, the direct synthesis of a 25% solid content disproportionated rosin potassium soap avoids the energy-intensive step of first producing a high-concentration soap and then diluting it. google.com

The use of biocatalysis, as mentioned earlier, is another hallmark of green chemistry. Biotransformation operates under mild conditions (e.g., 28°C) and utilizes renewable catalysts (enzymes within microorganisms), reducing the environmental footprint compared to traditional chemical synthesis. oup.com

Sustainable Sourcing of Raw Materials

The primary raw material for this compound is rosin, a natural resin extracted from pine trees. svdpinechem.comwikipedia.org Sustainable sourcing of rosin is crucial for the long-term viability and environmental friendliness of abietate production. This involves responsible forest management practices, ensuring that pine trees are a replenishable resource. svdpinechem.com The cultivation and tapping of pine trees for resin can support the preservation of forest ecosystems. svdpinechem.com

Advanced Spectroscopic and Analytical Characterization of Abietate Structures

Vibrational Spectroscopy Applications

FTIR spectroscopy is a primary tool for confirming the synthesis of potassium abietate from its parent compound, abietic acid. The key transformation is the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻K⁺). This change is unequivocally observed in the FTIR spectrum.

The spectrum of the parent abietate acid is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch of the carboxylic acid dimer at around 1695 cm⁻¹. Upon formation of the potassium salt, these two signature peaks disappear. They are replaced by two new prominent absorption bands corresponding to the carboxylate anion:

Asymmetric Stretching (ν_as(COO⁻)): A strong band typically appearing in the 1560-1540 cm⁻¹ region.

Symmetric Stretching (ν_s(COO⁻)): A moderately strong band found in the 1410-1390 cm⁻¹ region.

The large separation (Δν > 140 cm⁻¹) between the asymmetric and symmetric stretching frequencies is characteristic of a monodentate coordination of the carboxylate group. The remainder of the spectrum, including C-H stretching vibrations from methyl and methylene (B1212753) groups (~2850-2960 cm⁻¹) and C=C stretching from the conjugated diene system (~1610 cm⁻¹), remains largely intact, confirming the preservation of the tricyclic diterpenoid backbone.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 2955-2925 | C-H Asymmetric Stretching | -CH₃, -CH₂- |

| 2870-2850 | C-H Symmetric Stretching | -CH₃, -CH₂- |

| 1545 | COO⁻ Asymmetric Stretching | Carboxylate Anion (-COO⁻) |

| 1460 | C-H Bending | -CH₂- Scissoring |

| 1398 | COO⁻ Symmetric Stretching | Carboxylate Anion (-COO⁻) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of nearly every proton and carbon atom in the structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra of this compound are typically recorded in deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectra are very similar to those of the parent abietic acid, with one critical exception: the complete absence of the highly deshielded carboxylic acid proton signal, which typically appears as a broad singlet above 12 ppm in the ¹H NMR spectrum of abietic acid.

¹H NMR Spectrum: The proton spectrum shows distinct signals for the diterpenoid structure. Key resonances include three sharp singlets for the tertiary methyl groups (C18, C19, C20), a doublet for the two methyl groups of the isopropyl substituent, and a corresponding multiplet for the isopropyl methine proton. The vinylic protons of the conjugated diene system appear in the downfield region, typically between 5.4 and 5.8 ppm. The remaining signals in the upfield region (1.0-2.5 ppm) correspond to the complex, overlapping multiplets of the numerous methylene and methine protons within the fused ring system.

¹³C NMR Spectrum: The ¹³C NMR spectrum is definitive for confirming the structure. It displays 20 distinct carbon signals, consistent with the molecular formula. The most diagnostic signal is that of the carboxylate carbon (C-18), which resonates far downfield, typically in the range of 180-184 ppm. The four sp²-hybridized carbons of the conjugated diene system are observed between approximately 120 and 148 ppm. The remaining signals correspond to the quaternary, methine, methylene, and methyl carbons of the aliphatic skeleton. Comparing the spectrum to that of abietic acid shows only minor shifts for carbons near the carboxylate group, confirming that the core structure is unchanged.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for the Abietate Anion (Note: Data is representative and may vary slightly based on solvent and concentration. Assignments are based on standard numbering for the abietane (B96969) skeleton.)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-18 | 182.5 | Carboxylate (C=O) |

| C-8 | 147.1 | sp² Quaternary |

| C-14 | 135.8 | sp² Methine |

| C-7 | 123.4 | sp² Methine |

| C-13 | 121.0 | sp² Quaternary |

| C-4 | 47.2 | Quaternary |

| C-10 | 38.1 | Quaternary |

| C-15 | 34.5 | Methine |

| C-16, C-17 | 21.8 | Methyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of this compound. Due to the ionic nature of the salt, soft ionization techniques such as Electrospray Ionization (ESI) are most effective.

When analyzed using ESI-MS in negative ion mode, the spectrum is dominated by a single, intense peak corresponding to the abietate anion [C₂₀H₂₉O₂]⁻. This ion has a calculated monoisotopic mass of 301.2168 Da, and the experimentally observed mass-to-charge ratio (m/z) will be in excellent agreement with this value.

In positive ion mode, the spectrum is more complex. The potassium cation [K]⁺ is readily observed at m/z 39. Depending on the conditions and solvent system, adduct ions such as [M+H]⁺ (m/z 341.2) or [M+Na]⁺ (m/z 363.2), where M is the full this compound molecule, may be observed, although they are typically of lower intensity.

Tandem MS (MS/MS) experiments performed on the [C₂₀H₂₉O₂]⁻ anion can reveal characteristic fragmentation patterns of the abietate skeleton. Common fragmentation pathways include the loss of a C₃H₇ radical (43 Da) from the isopropyl group and cleavages within the ring system, which further corroborate the proposed structure.

Table 3: Expected Ions in ESI-Mass Spectrometry of this compound

| m/z (Da) | Ion Formula | Ionization Mode | Interpretation |

|---|---|---|---|

| 301.22 | [C₂₀H₂₉O₂]⁻ | Negative ESI | Abietate Anion (Base Peak) |

| 39.10 | [K]⁺ | Positive ESI | Potassium Cation |

| 341.22 | [C₂₀H₃₀KO₂]⁺ | Positive ESI | Protonated Molecule [M+H]⁺ |

| 363.20 | [C₂₀H₂₉KNaO₂]⁺ | Positive ESI | Sodiated Molecule [M+Na]⁺ |

Elemental Analysis and Compositional Determination

Elemental analysis provides quantitative data on the elemental makeup of a compound, serving as a final check on purity and confirming the empirical formula.

CHN Analysis: This combustion analysis method quantifies the mass percentage of carbon, hydrogen, and nitrogen. For pure this compound (C₂₀H₂₉KO₂), the theoretical composition is calculated based on its molecular weight (340.55 g/mol ). Experimental results for a purified sample should align closely with these theoretical values, with the nitrogen content being negligible (<0.1%). A significant deviation would indicate the presence of impurities or residual solvent.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with Scanning Electron Microscopy (SEM), EDS is a technique that identifies the elemental composition of a sample's surface. An EDS spectrum of solid this compound will show distinct, high-intensity peaks corresponding to the characteristic X-ray energies of carbon (C), oxygen (O), and potassium (K). While less quantitatively precise than CHN analysis for bulk composition, EDS is highly effective for confirming the presence of the key elements, particularly the potassium counter-ion, and for assessing the homogeneity of the sample.

Table 4: Elemental Composition of this compound (C₂₀H₂₉KO₂)

| Element | Theoretical wt% | Typical Experimental Range wt% |

|---|---|---|

| Carbon (C) | 70.54% | 70.3% - 70.8% |

| Hydrogen (H) | 8.58% | 8.4% - 8.7% |

| Potassium (K) | 11.48% | 11.2% - 11.7%* |

| Oxygen (O) | 9.40% | (Determined by difference) |

*Potassium content is typically determined by methods like ICP-OES or Atomic Absorption, not CHN analysis.

X-ray Diffraction (XRD) Studies of Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a primary analytical technique for investigating the solid-state nature of materials, offering definitive insights into their atomic and molecular structure. forcetechnology.com The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms within a sample. semineral.es In crystalline materials, atoms are arranged in a periodic, long-range order, forming lattice planes. researchgate.netyoutube.com When an X-ray beam strikes these planes at a specific angle, it results in constructive interference of the scattered rays, producing sharp, high-intensity diffraction peaks at characteristic 2θ angles, governed by Bragg's Law (nλ = 2d sinθ). semineral.esutah.edu The resulting pattern of sharp peaks is unique to each crystalline material, acting as a structural fingerprint. forcetechnology.comquora.com

In contrast, amorphous materials lack this long-range periodic arrangement of atoms. researchgate.netyoutube.com Their disordered structure causes X-rays to be scattered in many directions, resulting in the absence of sharp diffraction peaks. quora.com Instead, an XRD pattern of an amorphous substance displays broad, diffuse humps, often called "halos". researchgate.netutah.edu This distinction allows XRD to be a powerful tool for unequivocally differentiating between crystalline and amorphous phases. youtube.comquora.com

Many materials, including polymers and some chemical compounds, can be semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. In such cases, the XRD pattern is a superposition of sharp peaks from the crystalline component and a broad halo from the amorphous phase. utah.edu By analyzing the relative areas of these features, the degree of crystallinity can be quantified. The percentage of crystallinity is often calculated by comparing the integrated area under the crystalline peaks to the total integrated area of the entire pattern (crystalline peaks + amorphous halo). utah.edu

While specific XRD patterns for this compound are not widely published, studies on related metal resinates, such as copper abietate, have shown them to be obtainable as amorphous powders. lrmh.fr An amorphous form of this compound would be expected to produce a similar broad, non-distinct halo in an XRD analysis, whereas a crystalline form would yield a pattern of sharp, well-defined peaks.

Table 1: Comparison of Theoretical XRD Pattern Characteristics for Crystalline and Amorphous Phases

| Feature | Crystalline Phase | Amorphous Phase |

| Atomic Structure | Long-range, periodic order | Short-range order only, disordered |

| XRD Peaks | Sharp, well-defined peaks | Broad, diffuse halo |

| Pattern Nature | Unique "fingerprint" for the substance | Non-distinct, lacks sharp features |

| Information Derived | Crystal lattice parameters, phase identification | Indication of non-crystalline nature |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds in solution. mt.com The method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comresearchgate.net This relationship makes UV-Vis spectroscopy particularly suitable for quantitative assays. bioglobax.com

The technique measures the absorption of UV or visible light by a molecule, which promotes electrons from a ground state to a higher energy state. bioglobax.com The specific wavelengths of light absorbed are characteristic of the molecule's chemical structure, particularly the presence of chromophores (light-absorbing functional groups). researchgate.net For abietate structures, the conjugated double bond system within the diterpene framework acts as a chromophore, allowing for detection and quantification by UV-Vis spectroscopy.

While UV-Vis spectra often consist of broad bands and may not be highly specific for qualitative identification alone, they are highly effective for quantification. bioglobax.comscribd.com To determine the concentration of this compound in a sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength, typically the wavelength of maximum absorbance (λmax). mt.com The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Research on the parent compound, abietic acid, provides relevant spectral data, as the abietate ion is the active chromophore in its potassium salt. Studies have identified the λmax for abietic acid to be approximately 241 nm to 245 nm. akjournals.comshimadzu.com This wavelength is therefore highly suitable for the quantitative detection of abietate compounds. Different analytical methods have utilized various wavelengths for detection; for instance, HPLC-UV methods have detected abietic acid at 238 nm and 239 nm, while its related compound, dehydroabietic acid, is often detected at 200 nm. akjournals.combenthamopen.com The choice of wavelength can be optimized to maximize sensitivity and avoid interference from other components in the sample matrix. scribd.com

Table 2: Reported UV Absorption Maxima (λmax) for Abietic Acid and Related Compounds

| Compound | Reported λmax / Detection Wavelength | Source(s) |

| Abietic Acid | ~241 nm | shimadzu.com |

| Abietic Acid | ~245 nm | akjournals.com |

| Abietic Acid | 238 nm, 239 nm | akjournals.com |

| Neoabietic Acid | Detectable at 250 nm and 270 nm | benthamopen.com |

| Dehydroabietic Acid | 200 nm | akjournals.combenthamopen.com |

Mechanistic and Kinetic Studies of Abietate Reactivity

Interfacial Chemical Reactions and Carboxylate Formation Kinetics

The formation of carboxylates, such as potassium abietate, from abietic acid is a critical step in various chemical transformations. Studies monitoring the reaction between abietic acid and potassium hydroxide (B78521) (KOH) show the formation of a distinct carboxylate band centered at 1544 cm⁻¹ in infrared spectra, confirming the creation of this compound. mdpi.comresearchgate.net When both palmitic acid and abietic acid are present with an excess of potassium hydroxide, the simultaneous formation of potassium palmitate (at 1564 cm⁻¹) and this compound (at 1544 cm⁻¹) is observed, indicating that both acids will react to form their respective potassium salts when the base is available. mdpi.com

In the context of cultural heritage, particularly in oil paintings, the formation of metal soaps is a well-documented degradation phenomenon. researchgate.netgrafiati.com These soaps are metal carboxylates that form from the reaction between free fatty acids from the binding medium (like drying oils) or terpenic acids from natural resin varnishes and metal cations from the pigments. grafiati.comresearchgate.netresearchgate.net

This compound plays a significant role in this process. Natural resins like colophony, which contains abietic acid, have been historically used as varnishes on paintings. grafiati.comredalyc.org The abietic acid in these varnishes can react with available cations, such as potassium from smalt pigment (a type of potassium glass), to form this compound. mdpi.commdpi-res.com This reaction is a key step, as the newly formed this compound can then participate in further reactions, contributing to the degradation of the artwork. grafiati.comredalyc.org The formation of these metal soaps can alter the appearance of the paint film and complicate conservation efforts. researchgate.net The repeated removal and reapplication of varnish over a painting's lifetime can introduce new reactive terpenic acids to the paint layer interface, perpetuating these degradation cycles. researchgate.netgrafiati.comredalyc.orggoogle.com

Cation Exchange Dynamics in Salt Systems

Research into the competitive reactivity between different carboxylates and acids has revealed important cation exchange dynamics. In controlled experiments, it was found that when palmitic acid is added to pre-formed this compound, no significant formation of potassium palmitate occurs. mdpi.comgavinpublishers.com This suggests that palmitic acid is not readily able to displace the potassium cation from the abietate salt. mdpi.comgavinpublishers.com A slight splitting of the spectral peak for this compound after 60 hours may indicate a minor perturbation of the carboxylate-metal bond by the acidic function of the palmitic acid, but not a significant cation exchange. mdpi.com

Conversely, a markedly different outcome is observed when abietic acid is introduced to a system containing potassium palmitate. mdpi.com In this scenario, a clear and rapid formation of the this compound band at 1544 cm⁻¹ is seen within one hour. mdpi.com After 60 hours, the spectral band corresponding to potassium palmitate almost completely disappears, indicating that the abietic acid has effectively "snatched" the potassium cation from the palmitate salt. mdpi.com This demonstrates a preferential formation of this compound over potassium palmitate in a competitive environment, a crucial finding for understanding the progression of chemical changes on painted surfaces where both fatty acids and resin acids are present. mdpi.commdpi-res.com

Table 1: Competitive Reactivity of this compound and Potassium Palmitate

| Reactants | Observation | Timeframe | Result |

| This compound + Palmitic Acid | No significant formation of potassium palmitate. mdpi.comgavinpublishers.com | Up to 240 hours | Palmitic acid does not displace the potassium cation from abietate. mdpi.com |

| Potassium Palmitate + Abietic Acid | Rapid formation of this compound. mdpi.com | 1 hour | Abietic acid displaces the potassium cation from palmitate. mdpi.com |

| Potassium Palmitate + Abietic Acid | Near disappearance of potassium palmitate signal. mdpi.com | 60 hours | Preferential formation of this compound. mdpi.com |

Reactivity in Esterification and Transesterification Processes

Potassium salts play a role in the esterification of abietic acid and rosin (B192284). In the synthesis of methyl abietate, potassium carbonate (K₂CO₃) is used as a base catalyst alongside dimethyl carbonate as the esterifying reagent. caf.ac.cn The reaction mechanism involves the in-situ formation of this compound, which then reacts to form the methyl ester. This method is presented as an efficient alternative to using more hazardous reagents like dimethyl sulfate (B86663) or iodomethane. caf.ac.cn The use of a base catalyst like potassium carbonate is crucial for the reaction to proceed. caf.ac.cn

Similarly, the esterification of rosin acids with various alkyl halides can be achieved by first converting the rosin acids to their sodium or potassium salts (rosin soaps), followed by reaction with the alkylating agent. google.comgoogle.com This process again highlights the reactivity of the abietate salt as an intermediate in forming rosin esters. google.com

In the context of transesterification, the direct catalytic role of this compound is less clearly defined in the available literature. While disproportionated this compound soap is used as a dispersant in emulsion formulations where transesterification reactions might occur as part of a broader process, its specific function as a catalyst for this reaction is not explicitly detailed. One patent lists triethanolamine (B1662121) abietate among many potential emulsifiers for a pyrolysis oil-based fuel, where transesterification is mentioned as a relevant process for biofuel production, but a direct link between the abietate salt and catalytic activity is not established.

Biochemical and Pharmacological Research Perspectives on Abietates

Antimicrobial Efficacy and Mechanistic Investigations

The antimicrobial properties of resin acids, including abietates, have garnered research interest as potential alternatives for combating drug-resistant microorganisms. researchgate.netmdpi.com The salt form, such as sodium or potassium abietate, enhances the solubility of the active abietate ligand in water, which is advantageous for creating antimicrobial solutions. mdpi.com

Research into abietate salts has demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. While much of the specific research has been conducted on sodium abietate, it provides insight into the potential action of the abietate ion. Studies indicate that sodium salts of carboxylic acids can exhibit good antimicrobial activity. mdpi.com

In one study, sodium abietate showed promising results in inhibiting the growth of Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. researchgate.netnih.gov It exhibited bacteriostatic activity against E. coli, meaning it inhibited the growth and reproduction of the bacteria. nih.gov Against L. monocytogenes, it demonstrated bactericidal action, actively killing the bacteria. nih.gov Furthermore, metal complexes of abietate, such as those with Copper(II) and Cobalt(II), have shown a minimum inhibitory concentration (MIC) of 4.50 µg·mL⁻¹ against both S. aureus and E. coli. mdpi.com An oxovanadium(IV)-bis(abietate) complex also displayed bacteriostatic activity, with MIC values of 62.5 µmol L⁻¹ for S. aureus and 500 µmol L⁻¹ for E. coli. nih.gov

Investigations have also highlighted the sensitivity of different bacterial types to these compounds. Gram-positive bacteria, such as Bacillus subtilis, have been found to be more sensitive to the action of rosin (B192284) acid derivatives compared to Gram-negative bacteria. nih.govresearchgate.net

Table 1: Bacteriostatic and Bactericidal Activity of Abietate Compounds

| Compound | Bacterium | Type of Action | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Sodium Abietate | Escherichia coli | Bacteriostatic | Promising Inhibition | researchgate.netnih.gov |

| Sodium Abietate | Listeria monocytogenes | Bactericidal | 1000 µmol/L | nih.gov |

| Sodium Abietate | Salmonella enterica | High Inhibition Potential | Not specified | researchgate.netnih.gov |

| Cu-abietate / Co-abietate | Staphylococcus aureus | Bacteriostatic/Bactericidal | 4.50 µg·mL⁻¹ | mdpi.com |

| Cu-abietate / Co-abietate | Escherichia coli | Bacteriostatic/Bactericidal | 4.50 µg·mL⁻¹ | mdpi.com |

| VO(IV)-bis(abietate) | Staphylococcus aureus | Bacteriostatic | 62.5 µmol L⁻¹ | nih.gov |

| VO(IV)-bis(abietate) | Listeria monocytogenes | Bacteriostatic | 125 µmol L⁻¹ | nih.gov |

The antifungal potential of abietate compounds has also been a subject of study. Sodium abietate has shown fungicidal activity against the yeast Candida albicans. researchgate.netnih.gov Similarly, an oxovanadium(IV)-bis(abietate) complex was effective against both Candida albicans and Candida tropicalis, with MIC values of 15.62 µmol L⁻¹ and 62.5 µmol L⁻¹, respectively. nih.gov For these yeasts, the complex demonstrated fungicidal activity, meaning it was able to kill the fungal cells. nih.gov The effectiveness against C. tropicalis is particularly noteworthy as this strain is often resistant to conventional antifungal therapies. nih.gov

In contrast, one study investigating the effects of various compounds on Fusarium solani f. sp. piperis, the fungus causing Fusariosis in black pepper, found that potassium (supplied as potassium chloride) did not exert a fungistatic or fungicidal effect on the fungus. journalmrji.com This highlights that the antifungal efficacy can be highly dependent on the specific fungal species and the chemical form of the compound being tested.

Table 2: Antifungal Activity of Abietate Compounds

| Compound | Fungus/Yeast | Type of Action | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Sodium Abietate | Candida albicans | Fungicidal | 1000 µmol/L | nih.gov |

| VO(IV)-bis(abietate) | Candida albicans | Fungicidal | 15.62 µmol L⁻¹ | nih.gov |

| VO(IV)-bis(abietate) | Candida tropicalis | Fungicidal | 62.5 µmol L⁻¹ | nih.gov |

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. nih.gov Plant-derived bioactive compounds are being explored for their potential to inhibit biofilm formation. nih.gov The mechanisms of action are varied and can include suppressing the formation of the polymer matrix, inhibiting DNA replication, or blocking quorum sensing networks. nih.gov

Research has shown that rosin derivatives have the potential to inhibit the growth and acid production of Streptococcus mutans, a key bacterium in the formation of dental biofilms. researchgate.net The study indicated that the rosin substance could penetrate the biofilm matrix and reduce acid production within it. researchgate.net

Interestingly, the potassium ion itself plays a role in biofilm dynamics. The bacterium Pseudomonas aeruginosa can sense and respond to potassium efflux from human airway epithelial cells to promote its own biofilm formation. plos.orgnih.gov The bacterium uses a high-sensitivity potassium transporter system (KdpFABC) and a two-component potassium sensing system (KdpDE) to facilitate this. plos.orgnih.gov This suggests that while the abietate moiety may inhibit microbial growth, the potassium counter-ion could be a factor in host-pathogen interactions related to biofilm development. plos.orgnih.gov

Antifungal Activity Research

Antiviral Activity Research and Potential Pathways

The exploration of resin acid derivatives for antiviral applications is an emerging area of research. nih.gov These natural diterpenes are being investigated for their ability to interfere with viral life cycles. nih.govresearchgate.net

In vitro studies have been conducted to assess the antiviral activity of this compound. In one such study, this compound was tested against the influenza A/California/07/09 H1N1pdm09 virus. nih.gov The results indicated that while a reduction in viral load was observed, this effect was presumed to be a consequence of the compound's toxic effect on the A549 host cells used in the assay, rather than a direct antiviral action. nih.gov The study concluded that this compound did not demonstrate true antiviral activity against the tested influenza virus in vitro. nih.gov

In contrast, metal complexes of abietate have shown more promising results. Copper(II) and Cobalt(II) abietate complexes demonstrated significant inactivation (>4 log reduction) of SARS-CoV-2 when incorporated into a paint formulation. mdpi.comresearchgate.net This suggests that the antiviral potential of the abietate ligand might be enhanced through coordination with metal ions.

Exploration of Anticancer Activity and Cellular Mechanisms

Abietane-type diterpenoids, the family to which abietic acid and its salts belong, are recognized for a range of pharmacological activities, including anticancer properties. nih.govmdpi.com Research into the parent compound, abietic acid, has revealed multiple cellular mechanisms through which it may exert anticancer effects, providing a framework for the potential activity of its salts like this compound. nih.gov

Studies on abietic acid have shown that it can induce apoptosis (programmed cell death) in cancer cells through various pathways. nih.gov One key mechanism is the mitochondrial-dependent pathway, where it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. nih.gov This shift leads to the release of cytochrome c from the mitochondria, ultimately triggering cell death. nih.gov Abietic acid has also been shown to activate the extrinsic apoptosis pathway by overexpressing apoptotic genes like Fas and Fasl. nih.gov

Furthermore, abietic acid can influence the cell cycle. It has been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines, effectively halting their proliferation. nih.gov This is achieved by downregulating proteins essential for cell cycle progression, such as cyclin D1 and cdk4. nih.gov

While direct studies on the anticancer mechanisms of this compound are limited, the established activity of the abietate structure suggests a potential avenue for investigation. Additionally, potassium channels themselves are increasingly recognized as targets in cancer therapy, as their expression is often altered in malignant tumors and they are involved in regulating cell proliferation and apoptosis. nih.gov

Investigations into Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Abietane (B96969) diterpenoids have been shown to induce apoptosis in various cancer cell lines through multiple signaling cascades. Apoptosis is generally executed through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. abcam.cnwikipedia.org

Research indicates that abietic acid triggers apoptosis in human breast cancer (MCF-7) and non-small-cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov The mechanism involves both the intrinsic and extrinsic pathways. In the intrinsic pathway, abietic acid has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. frontiersin.orgmdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and subsequent activation of executioner caspases like caspase-3, which in turn cleaves substrates such as poly-ADP-ribose-polymerase (PARP), leading to DNA damage and cell death. frontiersin.orgnih.gov

The extrinsic pathway is also implicated. Studies have shown that abietic acid can upregulate death receptors like Fas and their corresponding ligands (FasL), leading to the activation of initiator caspase-8. frontiersin.orgnih.gov Dehydroabietic acid (DAA), another prominent abietane, and its derivatives also induce apoptosis in cancer cells by promoting the cleavage of caspase-3 and PARP and interfering with mitochondrial function. mdpi.com Furthermore, abietic acid has been found to induce apoptosis in HeLa cervical cancer cells, confirmed by an increase in propidium (B1200493) iodide (PI) positive cells, which indicates loss of membrane integrity, a feature of late-stage apoptosis. phcogres.com

| Compound | Cell Line | Key Findings | Pathway Implicated | Reference |

|---|---|---|---|---|

| Abietic Acid | MCF-7 (Breast Cancer), NSCLC (Lung Cancer) | Downregulates Bcl-2; upregulates Bax, Cytochrome c, Caspase-3, Caspase-8, Fas, FasL | Intrinsic & Extrinsic | frontiersin.orgnih.govmdpi.com |

| Abietic Acid | HeLa (Cervical Cancer) | Induces membrane blebbing, chromatin condensation, and nuclear fragmentation | General Apoptosis | phcogres.com |

| Dehydroabietic Acid | Human Lung Cells | Induces cleavage of Caspase-3 and PARP; interferes with mitochondria | Intrinsic | mdpi.com |

| Dehydroabietic Acid Derivative | MGC-803 (Gastric Cancer) | Induces damage to cell membranes and organelles | General Apoptosis | mdpi.com |

| Dehydroabietic Acid Acyl-thiourea Derivative | HeLa (Cervical Cancer) | Induces apoptosis via the mitochondrial pathway | Intrinsic | mdpi.com |

Regulation of Oncogenic and Tumor Suppressor Genes

The progression of cancer is driven by mutations that activate oncogenes (positive growth regulators) and inactivate tumor suppressor genes (negative growth regulators). mhmedical.comutoledo.edu Abietates have been found to modulate the expression and activity of several of these critical genes, contributing to their anticancer effects.

Abietic acid has been reported to suppress cancer cell proliferation by inhibiting key signaling pathways involving oncogenes. For instance, it can inhibit the IKKβ/NF-κB signaling pathway, which is crucial for the proliferation of many cancer types. nih.gov This inhibition prevents the nuclear translocation of NF-κB, which in turn downregulates the expression of its target genes, including those involved in proliferation and survival like c-myc, cyclin D1, VEGF, and TGF-β. nih.govmdpi.com The downregulation of cyclin D1 and its associated cyclin-dependent kinase (CDK4) by abietic acid leads to cell cycle arrest at the G0/G1 phase. nih.gov

Similarly, derivatives of dehydroabietic acid have demonstrated regulatory effects on genes controlling the cell cycle. Dehydroabietic oxime was found to up-regulate the expression of the tumor suppressor p27 and down-regulate the oncogenic protein cyclin D1, thereby arresting pancreatic cancer cells in the G1 phase. mdpi.com The tumor suppressor p53, a central regulator of the cell cycle and apoptosis, is often activated by cellular stress to initiate the intrinsic apoptotic pathway. thermofisher.com The ability of abietates to induce mitochondrial-mediated apoptosis suggests a potential interplay with the p53 pathway. frontiersin.orgthermofisher.com The regulation of these genes is a key mechanism by which abietates exert their anti-proliferative effects.

| Compound | Gene/Protein Target | Effect | Cellular Outcome | Reference |

|---|---|---|---|---|

| Abietic Acid | NF-κB | Inhibits nuclear translocation | Inhibition of cancer cell proliferation | nih.govajol.info |

| Abietic Acid | c-myc, TNF-α | Downregulates expression | Modulation of oncogenic pathways | mdpi.com |

| Abietic Acid | VEGF, TGF-β1, IGFR1 | Downregulates expression | Inhibition of proliferation | mdpi.com |

| Abietic Acid | Cyclin D1, CDK4 | Downregulates expression | G0/G1 cell cycle arrest | nih.gov |

| Dehydroabietic Oxime | p27 | Up-regulates expression | G1 cell cycle arrest | mdpi.com |

| Dehydroabietic Oxime | Cyclin D1 | Down-regulates expression | G1 cell cycle arrest | mdpi.com |

Anti-inflammatory and Antioxidant Mechanistic Research

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Abietates have demonstrated significant anti-inflammatory and antioxidant activities by modulating key signaling pathways and mediators. The anti-inflammatory actions of many natural compounds are attributed to their ability to scavenge free radicals or inhibit pro-inflammatory enzymes. up.ac.za

Dehydroabietic acid (DAA) has been shown to reduce the production of the inflammatory mediator nitric oxide (NO) and decrease the expression of inflammatory genes in macrophages. mdpi.comnih.gov Its mechanism involves the suppression of the NF-κB and AP-1 signaling pathways. nih.gov Specifically, DAA inhibits the activity of upstream kinases, including Src and spleen tyrosine kinase (Syk) in the NF-κB cascade, and transforming growth factor β-activated kinase 1 (TAK1) in the AP-1 cascade. mdpi.comnih.gov Furthermore, DAA acts as an activator of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which leads to the inhibition of pro-inflammatory mediators such as MCP-1 and TNF-α. mdpi.com

Abietic acid exhibits similar anti-inflammatory properties. It can attenuate inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the subsequent nuclear translocation of NF-κB. ajol.info Tetrahydroabietic acid (THAA), a hydrogenated derivative of abietic acid, also inhibits the production of NO and prostaglandin (B15479496) E2, as well as pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, by preventing the nuclear translocation of the NF-κB p65 subunit. jst.go.jp The antioxidant activity of abietic acid is believed to contribute to its observed hepatoprotective effects. phcogres.com This antioxidant capacity is linked to the ability of these compounds to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. researchgate.netnih.gov

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| Dehydroabietic Acid | Inhibition of Src, Syk, and TAK1 kinases | Suppression of NF-κB and AP-1 pathways, reduced NO and inflammatory gene expression | mdpi.comnih.gov |

| Dehydroabietic Acid | Activation of PPARα and PPARγ | Inhibition of MCP-1, TNF-α, and NO production | mdpi.com |

| Abietic Acid | Suppression of MAPK phosphorylation | Inhibition of NF-κB nuclear translocation, reduced inflammation | ajol.info |

| Abietic Acid | Activation of PPARγ | Suppression of NO production | ajol.info |

| Tetrahydroabietic Acid | Inhibition of NF-κB p65 nuclear translocation | Reduced production of NO, Prostaglandin E2, IL-1β, IL-6, TNF-α | jst.go.jp |

| Abietic Acid | Antioxidant activity | Potential hepatoprotection | phcogres.com |

Enzyme Modulation and Inhibition Studies

The ability of abietane diterpenoids to modulate the activity of specific enzymes is a cornerstone of their pharmacological effects. These interactions can alter critical cellular signaling pathways.

A significant finding is the inhibition of protein tyrosine phosphatase 1B (PTP1B) by abietic acid and other abietane-type diterpenoids. nih.govacs.orgnih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a target for metabolic diseases. The inhibition mechanism is non-competitive or mixed, where abietic acid binds to the enzyme's active site in a way that stabilizes the catalytically crucial WPD loop in an inactive conformation. nih.govacs.org This mode of action is distinct from substrate-like competitive inhibition.

In the context of inflammation, DAA has been identified as an inhibitor of several protein kinases. It directly suppresses the phosphorylation and activation of Src, Syk, and TAK1, which are key enzymes in the pro-inflammatory NF-κB and AP-1 signaling pathways. nih.gov Other studies have pointed to the potential of DAA to inhibit angiotensin-converting enzyme (ACE). researchgate.net

Molecular docking studies have also predicted interactions between abietic acid and other enzymes. These computational analyses suggest strong binding affinity and potential inhibitory action against acetylcholinesterase (AChE) and histone deacetylase 3 (HDAC3), enzymes relevant to neurodegenerative diseases and cancer, respectively. nih.gov A derivative of abietic acid, 17-hydroxycativic acid, was found to moderately inhibit AChE. science.gov

| Compound | Enzyme Target | Mechanism/Effect | Relevance | Reference |

|---|---|---|---|---|

| Abietic Acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition by stabilizing an inactive conformation | Metabolic diseases | nih.govacs.orgnih.gov |

| Dehydroabietic Acid | Src, Syk, TAK1 (Protein Kinases) | Inhibition of phosphorylation/activation | Inflammation | nih.gov |

| Dehydroabietic Acid | Angiotensin-Converting Enzyme (ACE) | Inhibition | Cardiovascular disease | researchgate.net |

| Abietic Acid | Acetylcholinesterase (AChE), HDAC3 | Predicted inhibition (Molecular Docking) | Neurodegenerative disease, Cancer | nih.gov |

| 17-hydroxycativic acid | Acetylcholinesterase (AChE) | Inhibition (IC₅₀=21.1 μM) | Neurodegenerative disease | science.gov |

Applications and Advanced Materials Science Integration

Role as Emulsifiers in Polymerization Processes

Potassium salts of resin acids, such as potassium abietate, are important as emulsifiers, particularly in emulsion polymerization. sbq.org.brscribd.comlawter.com Disproportionated rosin (B192284) soaps, which contain a high percentage of potassium dehydroabietate and a low, controlled amount of this compound, are often preferred as they lead to uniform and fast polymerization rates and offer good color and oxidation stability. sbq.org.brscribd.comlawter.com The process of disproportionation involves converting abietic-type acids into dehydroabietic acid, which enhances the emulsifier's performance. sbq.org.br For an emulsifier to be suitable for synthetic rubber manufacturing, the abietic acid content should not exceed 1% by weight, while the dehydroabietic acid content should be at least 50%. sbq.org.br

This compound, often as part of a rosin soap mixture, plays a crucial role as an emulsifier in the production of synthetic rubbers like butadiene-styrene copolymers (SBR) and acrylonitrile-butadiene-styrene (ABS). sbq.org.brlawter.comgoogle.com In these emulsion polymerization processes, the emulsifier stabilizes the monomer droplets within the aqueous phase, allowing the reaction to proceed efficiently. sbq.org.brepo.org

For instance, a method for preparing small particle-sized polybutadiene (B167195) (PB) latex for ABS production employs a mixed-soap emulsifying agent composed of potassium oleate (B1233923) and this compound. google.com The polymerization is typically conducted at temperatures between 60°C and 75°C. google.com In some formulations, the majority of the emulsifier is added at the beginning of the reaction, with the remainder being fed during the polymerization process to control particle size and stability. google.comepo.org The use of these resin-acid-based emulsifiers is well-established in the industry for producing various rubber latices. epo.org

Table 1: Example Polymerization Recipe for Butadiene-Styrene Latex This table presents a generalized composition based on findings for producing rubber latices, illustrating the role of this compound within a mixture.

| Component | Role | Example Weight Parts | Reference |

| Butadiene | Monomer | 142.5 | google.com |

| Styrene | Monomer | 7.5 | google.com |

| Potassium Oleate & this compound | Emulsifying Agent | 1.8 (approx. ratio 24:18.75) | google.com |

| Potassium Persulfate | Initiator | 0.10 (wt.-% based on monomers) | epo.org |

| Water | Medium | 52.11-63.13% by weight | google.com |

| Mercaptan (TDM) | Molecular-Weight Regulator | 0.12-0.22% by weight | google.com |

Integration in Specialized Coating Formulations and Adhesives

The unique properties of abietate derivatives are utilized in specialized coatings and adhesives. An alkali metal resinate, prepared by reacting rosin (a primary source of abietic acid) with potassium hydroxide (B78521), can act as a dispersant in water-thinnable coating compositions. google.com This allows for the creation of paints and varnishes where a resinous or drying oil vehicle base can be thinned with water, yet dries to form a water-insoluble film. google.com In the dried film, the resinate particles are encapsulated by the water-insoluble vehicle, losing their initial water solubility. google.com

In the field of adhesives, abietate-terminated polymers have been shown to improve the adhesion of polysulfide sealants to substrates like anodized aluminum alloy. polymerinnovationblog.com Furthermore, metal-abietate complexes, such as those of copper and cobalt, can be incorporated into architectural paints as functional pigments, providing properties beyond color, such as antimicrobial activity. mdpi.comresearchgate.net

Coordination Chemistry and Metal Complex Formation

The carboxylate group of the abietate ion serves as a versatile ligand for coordinating with metal ions, forming stable metal complexes. mdpi.commdpi.com The abietate ligand (C₂₀H₂₉O₂⁻) is typically derived from a precursor salt like sodium or this compound for the synthesis of these coordination compounds. mdpi.commdpi.com

Transition metal abietate complexes, such as those involving copper(II), cobalt(II), and oxovanadium(IV), have been synthesized and characterized. mdpi.commdpi.com The synthesis often involves a straightforward and eco-friendly route, reacting an aqueous solution of a metal salt (e.g., CuSO₄ or CoSO₄) with sodium or this compound at mild temperatures. mdpi.comresearchgate.net

Characterization of these complexes employs various analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the structure and study the metal-carboxylate bonding. mdpi.com

Mass Spectrometry (MS) helps in determining the structure, such as identifying monomeric or dimeric forms and the number of abietate ligands attached to the metal center. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and the chemical states of the elements within the complex. mdpi.com For example, XPS analysis of a Co-abietate complex identified the presence of carbon, oxygen, cobalt, and residual sodium and sulfur from the synthesis process. mdpi.com

Scanning Electron Microscopy (SEM) reveals the morphology of the complexes, which can be dependent on the specific metal core, showing features like irregular clusters of nanoparticles. mdpi.comresearchgate.net

Table 2: Summary of Characterization Data for Co-abietate and Cu-abietate Complexes This table summarizes findings from the characterization of transition metal abietate complexes.

| Property | Co-abietate | Cu-abietate | Reference |

| Morphology (SEM) | Irregular clusters of ellipsoid/spherical nanoparticles (~100 nm) | - | mdpi.com |

| Elemental Composition (XPS) | C (76.0%), O (17.0%), Co (5.8%), Na (0.8%), S (0.4%) | C (77.4%), O (14.5%), Cu (3.0%), Na (4.1%), S (1.0%) | mdpi.com |

| Coordination Mode (FTIR) | Bidentate | Unidentate | mdpi.comresearchgate.net |

| Colorimetric Coordinates (Lab) | L=73.5, a=+5.83, b=-5.31 (purple) | L=76.8, a=-21.8, b*=-1.93 (green) | mdpi.com |

The way the abietate ligand binds to the metal center (its coordination mode) is a key aspect of its coordination chemistry. The carboxylate group can coordinate in several ways, including unidentate, bidentate chelating, and bidentate bridging modes. mdpi.com A powerful method to deduce the coordination mode is by analyzing the difference (Δυ) between the asymmetric (υₐₛ) and symmetric (υₛ) stretching frequencies of the COO⁻ group in the FTIR spectrum. mdpi.comresearchgate.net

This difference in the metal complex is compared to the Δυ value of the free carboxylate ion, as found in ionic salts like sodium or this compound. mdpi.comresearchgate.net For example, a study showed that the Δυ for a Co-abietate complex was larger than that of the ionic Na-abietate, indicating a bidentate coordination. mdpi.comresearchgate.net In contrast, the Cu-abietate complex exhibited an even higher Δυ value, which is consistent with a unidentate coordination mode. mdpi.comresearchgate.net

Table 3: FTIR Data and Coordination Modes of Abietate Complexes This table illustrates how the difference in carboxylate stretching frequencies (Δυ) is used to determine the coordination mode of the abietate ligand.

| Compound | Asymmetric Stretch (υₐₛ COO⁻) cm⁻¹ | Symmetric Stretch (υₛ COO⁻) cm⁻¹ | Δυ (cm⁻¹) | Deduced Coordination Mode | Reference |

| Na-abietate (Ionic) | 1544 | 1397 | 147 | Ionic (Reference) | mdpi.commdpi.com |

| Co-abietate | 1558 | 1399 | 159 | Bidentate | mdpi.com |

| Cu-abietate | 1589 | 1398 | 191 | Unidentate | mdpi.com |

Synthesis and Characterization of Transition Metal Abietate Complexes

Applications in Cultural Heritage Science

Heritage science is an interdisciplinary field that applies scientific techniques to understand and preserve cultural heritage. iccrom.orghsds.ac.uk In this context, abietate chemistry is relevant to the study of paintings. Natural resins like colophony, which contain abietic acid, have been historically used as final varnishes on paintings. researchgate.net

Over time, the terpenic acids from these varnish layers can react with metal ions present in the pigments of the underlying paint layers. researchgate.netdntb.gov.ua This can lead to the formation of metal carboxylates, also known as metal soaps, which can cause degradation issues such as increased transparency or the formation of protrusions in the paint film. Scientific investigations have studied the reaction kinetics between compounds like this compound and fatty acids (e.g., palmitic acid) to better understand these destructive processes. researchgate.net This research helps clarify how materials from surface varnishes can significantly contribute to the chemical reactivity and long-term stability of a painting. researchgate.net On the conservation side, soaps based on abietic acid, such as triethanolamine (B1662121) abietate, have been formulated to gently dissolve aged and oxidized natural resin varnishes from the surface of paintings during restoration treatments. culturalheritage.org

Understanding Metal Soap Formation in Artistic Materials

This compound plays a crucial role in the chemical degradation processes observed in historical and contemporary artworks, specifically in the formation of metal soaps. Metal soaps are metallic salts of fatty acids or resin acids that can form within the layers of a painting over time. Their formation is a significant concern in art conservation as it can lead to increased transparency, brittleness, and the formation of protrusions on the paint surface. unito.itdntb.gov.ua

The primary source of abietate ions in this context is rosin, a natural resin obtained from coniferous trees, which has been historically used as a varnish or as an additive in painting media. wikipedia.orgatamanchemicals.com Rosin is primarily composed of resin acids, with abietic acid being one of the most abundant. wikipedia.org Abietic acid can react with metal cations present in pigments to form metal abietates.

Research has focused on the competitive reaction kinetics between fatty acids (from drying oils like linseed oil) and resin acids (like abietic acid) in the presence of metal ions. Studies have investigated the reactivity of abietic acid with various pigments, particularly those containing lead, zinc, and potassium. For instance, in the context of the pigment smalt (a potassium-containing glass), the potassium ions can react with abietic acid from varnishes or binding media to form this compound. unito.itmdpi.com

A detailed kinetic study explored the competitive formation of carboxylates from palmitic acid (representing drying oils) and abietic acid (representing natural resins) in the presence of potassium hydroxide (KOH). The results indicated that when KOH is available, both palmitic and abietic acids react to form their respective potassium salts, potassium palmitate and this compound, simultaneously. The formation of this compound was identified by a characteristic band at 1544 cm⁻¹ in Fourier-transform infrared (FTIR) spectroscopy. unito.it

Interestingly, further experiments showed that when palmitic acid was added to pre-formed this compound (with no free KOH), no formation of potassium palmitate was observed. unito.itresearchgate.net This suggests that under the studied semi-anhydrous conditions, abietic acid does not readily displace the palmitate ion from its salt, and vice-versa. This finding is crucial for understanding the complex chemical interactions at the paint-varnish interface. It implies that the availability of reactive cations is a key driver for metal soap formation and that the presence of resin acids from a varnish layer can be directly involved in the degradation process, rather than just influencing the physical properties of the surface. unito.itdntb.gov.ua

Table 1: Research Findings on Metal Soap Formation

| Reactants | Observation | Key Finding | Citation |

|---|---|---|---|

| Palmitic Acid + Abietic Acid + KOH | Simultaneous formation of potassium palmitate (1564 cm⁻¹) and this compound (1544 cm⁻¹). | When a source of potassium ions is available, both fatty acids and resin acids can form metal soaps. | unito.it |

| Palmitic Acid + this compound | No formation of potassium palmitate was observed. | Palmitic acid does not displace abietic acid from its potassium salt in the absence of free cations. | unito.itresearchgate.net |

| Abietic Acid + Potassium Palmitate | Abietic acid can "snatch" cations from already formed fatty acid carboxylates. | Terpenic acids from varnishes can actively participate in and influence the ongoing formation of metal soaps in underlying paint layers. | researchgate.net |

Sustainability Aspects in Industrial and Material Applications

The sustainability of chemical compounds is increasingly critical in industrial and material applications, driven by the need to develop environmentally friendly processes and products. This compound, derived from natural and renewable resources, presents several advantages in this regard.

The primary precursor for this compound is abietic acid, the main component of rosin, which is harvested from pine trees. wikipedia.orgatamanchemicals.com This bio-based origin makes it an attractive alternative to petroleum-derived chemicals. The use of rosin and its derivatives aligns with the principles of a circular economy, where waste streams from one industry (in this case, forestry and paper manufacturing) can become valuable feedstocks for another. researchgate.netnih.gov Recent research has highlighted the potential for green synthesis methods for metal abietates, utilizing low-cost, eco-friendly reaction pathways without the need for toxic organic solvents, which are scalable for industrial production. researchgate.netnih.gov

In the context of materials science, the integration of bio-based compounds like this compound is being explored to create more sustainable products. For example, rosin acids and their salts are used as emulsifiers in the production of synthetic rubbers and as tackifiers in adhesives. atamanchemicals.comnih.gov Their use can reduce the environmental footprint of these materials compared to purely synthetic alternatives.

Furthermore, the broader category of potassium salts is being re-evaluated for sustainability. Initiatives are underway to reclaim potassium from secondary sources and waste streams, such as ash from biomass incineration, to produce fertilizers and other chemical products. easymining.com While not directly focused on this compound, this trend towards sustainable potassium sourcing reflects a larger movement that could benefit the production of all potassium-based chemicals. By valorizing bio-based materials like rosin, the chemical industry can move towards more sustainable and circular models, reducing reliance on finite resources and minimizing environmental impact. mdpi.comtessenderlokerley.com

Table 2: Chemical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| Chemical Formula | C₂₀H₂₉KO₂ | nih.gov |

| Molar Mass | 340.5 g/mol | nih.gov |

| IUPAC Name | potassium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | nih.gov |

| Synonyms | This compound, Sylvic acid potassium salt, Rosin acid potassium salt | nih.goveuropa.eu |

| Appearance | Physical state and color information is not consistently available in the search results, though its precursor, abietic acid, is a yellowish solid. wikipedia.orgatamanchemicals.com |

Computational Chemistry and Theoretical Modeling of Abietate Systems

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study resin acids and their derivatives, providing accurate predictions of their molecular geometry, stability, and electronic characteristics.

Researchers have employed DFT to optimize the geometry and calculate thermodynamic parameters of abietic acid and its related structures. The B3LYP functional combined with the 6-31+G* basis set has been shown to provide accurate structural predictions, with errors of less than 1% when compared to experimental data for bond lengths and angles. Such calculations are crucial for understanding the stability of different abietane (B96969) diterpenoids and analyzing their reactive sites, such as the carboxylic group at the C18 position. rsc.org

In a study directly analogous to potassium abietate, DFT optimizations and frequency calculations were performed for sodium abietate using the B3LYP/6-311G(2d,2p) level of theory. nih.gov These calculations yielded a theoretical vibrational spectrum that corroborated experimental infrared spectroscopy data and provided a stable, optimized 3D structure. nih.gov The optimized geometry confirmed the ionic interaction between the sodium cation and the carboxylic oxygen atoms of the abietate molecule. nih.gov Similar principles apply to this compound, where the potassium ion would be ionically bonded to the carboxylate group.

DFT studies are also instrumental in understanding the electronic properties of the abietate anion. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be mapped to predict reactivity. Furthermore, DFT calculations can elucidate the effects of substituents on the abietane skeleton and the impact of the cation on the electronic structure of the salt. rsc.orgrsc.org For instance, studies on potassium atom adsorption and its interaction with other molecules show that the potassium adatom can stabilize oxygen-containing species through direct K–O bonding. rsc.org

| Compound/System | Computational Method | Basis Set | Properties Studied | Reference |

|---|---|---|---|---|

| Abietic Acid | DFT (B3LYP) | 6-31+G* | Geometry optimization, thermodynamic parameters | |

| Sodium Abietate | DFT (B3LYP) | 6-311G(2d,2p) | Optimized geometry, theoretical vibrational spectrum | nih.gov |

| Abietane Diterpenoids | DFT (B3LYP) | 6-31G** | Reaction mechanisms, steric hindrance | rsc.org |

| Dehydroabietic Acid Derivatives | DFT | Not Specified | Structure optimization, solvatochromism | aeeisp.comcaf.ac.cn |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations provide a detailed microscopic view of molecular behavior, offering insights into the dynamics of abietate systems in various environments, particularly in solution. ebsco.com

MD simulations begin by defining a potential energy surface, which describes the forces between atoms. ebsco.com By solving Newton's laws of motion for the system, the trajectory of each atom can be tracked, revealing how the molecule moves, changes conformation, and interacts with its surroundings. nih.gov

For abietate systems, MD simulations have been used to investigate the behavior of rosin (B192284) acid molecules in aqueous dispersions. researchgate.net These studies help to understand how surfactants like this compound stabilize colloidal suspensions. For example, simulations can model the formation of micelle-like structures and their role in maintaining the stability of particles in a dispersion. researchgate.net The dynamic interactions at interfaces, such as a mineral-water interface with abietate present, can also be explored. researchgate.netx-mol.net

These computational models allow researchers to visualize molecular motion and predict how changes in conditions, such as temperature or the presence of other molecules, will affect the system's behavior. ebsco.comrsc.org This is particularly useful for understanding the function of abietates in applications like paints, varnishes, and as emulsifiers, where their dynamic interactions with other components are critical.

Prediction of Biological Activity Spectra (e.g., PASS-online)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structural formula. zenodo.org The software compares the structure of a query compound against a vast database of known biologically active substances to estimate the probability that the new compound will exhibit specific pharmacological effects, mechanisms of action, or toxicities. zenodo.orgakosgmbh.de The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). zenodo.org

PASS-online has been utilized to screen rosin acid derivatives, including this compound, for potential biological activities. mdpi.com In one study, a computer-based screening of several abietic acid derivatives was performed to identify promising compounds for further research. mdpi.com The prediction for potassium 12-bromodehydroabietate, a related salt, indicated several potential activities with a high probability (Pa > 0.7). mdpi.com While the specific detailed prediction for unsubstituted this compound was part of a broader screening, the methodology demonstrates the potential for identifying novel applications for these compounds. mdpi.com For instance, the analysis of a related compound, 12-sulfodehydroabietic acid, showed a potential for antiviral activity against the influenza virus. mdpi.com

This in silico screening method is highly valuable in the early stages of drug discovery, as it allows for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources. zenodo.orgakosgmbh.de By generating a broad biological activity spectrum, PASS can suggest new therapeutic uses for existing compounds or guide the design of new molecules with desired activities. researchgate.net

| Compound | Predicted Biological Activity | Probability to be Active (Pa) | Reference |

|---|---|---|---|

| Potassium 12-bromodehydroabietate | Antiviral (Influenza) | > 0.7 (implied for high-probability activities) | mdpi.com |

| 12-sulfodehydroabietic acid | Antiviral (Influenza) | Not specified | mdpi.com |

| Potassium 12-sulfodehydroabietate | Various | > 0.7 (implied for high-probability activities) | mdpi.com |

Future Research Directions and Translational Potential in Chemical Sciences

Development of Novel Abietate Derivatives for Targeted Applications

The inherent structure of the abietate molecule, with its tricyclic diterpene framework, offers a versatile scaffold for chemical modification. google.com Researchers are actively exploring the synthesis of novel abietate derivatives to tailor their properties for specific applications, moving beyond the traditional uses of rosin (B192284).

One promising area of research is the development of new bio-based polymers. Rosin acid derivatives, including those that can be derived from potassium abietate, are being investigated as rigid monomers to be copolymerized with other bio-based materials like soybean oil. scribd.comsbq.org.br The incorporation of the bulky, hydrogenated phenanthrene (B1679779) ring structure of the abietate molecule has been shown to significantly improve the thermal and mechanical properties of the resulting thermosets, such as their glass transition temperatures, tensile strength, and modulus. scribd.comsbq.org.br These bio-based thermosetting resins show great potential as sustainable alternatives to petroleum-based plastics in a variety of applications. scribd.com

Furthermore, the synthesis of abietate derivatives with modified functional groups is leading to the discovery of new bioactive compounds. By introducing different oxygenated moieties, such as aldehydes, esters, or alcohols, at various positions on the abietate skeleton, scientists are creating derivatives with enhanced antimicrobial, antiviral, and antitumor activities. google.comresearchgate.net For instance, studies have shown that introducing an aldehyde group at the C18 position can improve the bioactivity of the compound. google.com These findings open up avenues for the development of new pharmaceuticals and therapeutic agents derived from a renewable feedstock.

Future research in this area will likely focus on:

The development of more efficient and selective synthetic routes to novel abietate derivatives.

The exploration of a wider range of functional group modifications to fine-tune the properties of the resulting compounds.

The investigation of the structure-activity relationships of these new derivatives to optimize their performance in targeted applications, such as drug delivery and advanced materials.

Integration with Emerging Technologies in Materials Science

The unique properties of this compound make it a valuable component for integration with emerging technologies in materials science, particularly in the field of emulsion polymerization.

This compound functions as an effective emulsifier in the emulsion polymerization process, which is used to produce a variety of synthetic rubbers and plastics, such as styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS). google.comsbq.org.br In this process, the abietate anions surround the monomer droplets, creating stable micelles where polymerization can occur. The quality of the resulting polymer, including its viscosity, plasticity, tensile strength, and heat resistance, is influenced by the properties of the emulsifier. sbq.org.br

The use of this compound, often in the form of disproportionated rosin soap, is particularly advantageous due to its bio-based origin, contributing to the development of more sustainable manufacturing processes. sbq.org.br Research in this area is focused on optimizing the performance of this compound as an emulsifier to control the particle size and stability of the polymer latex, which in turn affects the final properties of the material.

Moreover, the principles of nanotechnology are being applied to create novel materials incorporating abietate compounds. For example, there is research into the development of nanowebs doped with abietate and ß-cyclodextrin inclusion complexes, which could have applications in areas such as filtration and drug delivery. aspbs.com The integration of abietate derivatives into nanocomposites is another area of active investigation, with the goal of creating advanced materials with enhanced properties.

Future directions for the integration of this compound with emerging technologies include:

The development of "smart" polymers that respond to external stimuli, where this compound or its derivatives could play a role in the polymer matrix.

The use of this compound in the synthesis of novel nanomaterials and nanocomposites with tailored functionalities.

The exploration of its potential in 3D printing and other additive manufacturing processes to create complex, bio-based structures.

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective application. Advanced analytical techniques are being employed to provide a comprehensive characterization of these compounds.

The following table summarizes some of the key analytical techniques used and the information they provide:

| Analytical Technique | Information Provided |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the molecule and can be used to determine the coordination mode of the carboxylate group in metal abietates. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and structure of the compound and its fragments. mdpi.comnih.gov |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the material by measuring its weight change as a function of temperature. mdpi.com |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Provides information about the electronic structure and orientation of molecules on surfaces. mdpi.com |